molecular formula C36H78NO4P B12674440 Octadecan-1-amine;octadecyl dihydrogen phosphate CAS No. 142636-89-3

Octadecan-1-amine;octadecyl dihydrogen phosphate

Cat. No.: B12674440
CAS No.: 142636-89-3
M. Wt: 620.0 g/mol
InChI Key: JASXGFQCLKJHPO-UHFFFAOYSA-N
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Description

Molecular Architecture and Conformational Dynamics

Primary Alkyl Chain Configuration in Octadecan-1-Amine

The 18-carbon alkyl chain of octadecan-1-amine adopts a trans-dominated conformation in crystalline and self-assembled monolayer (SAM) states, with residual gauche defects influenced by temperature and intermolecular packing. Raman spectroscopy studies of analogous octadecylsilane systems reveal that alkyl chains transition from disordered liquid-like states at room temperature to more ordered phases with persistent gauche defects at subzero conditions. At -15°C, the intensity ratio of antisymmetric to symmetric C-H stretching modes (I[νₐ(CH₂)]/I[νₛ(CH₂)]) decreases by 18%, indicating enhanced conformational order.

Molecular dynamics simulations of n-octadecane in solvent-free environments demonstrate that the chain predominantly adopts extended conformations, with 72–85% trans populations in central dihedrals. However, terminal methyl groups exhibit greater flexibility, with gauche defects occurring at a frequency of 0.23–0.35 per C-C bond. In SAM configurations, octadecan-1-amine chains tilt 15–25° relative to the substrate normal, as evidenced by the 15 cm⁻¹ splitting of the CH₂ scissoring mode in infrared spectra. This tilted configuration optimizes van der Waals interactions between adjacent chains while maintaining headgroup-substrate interactions.

Table 1: Conformational Order Parameters for Octadecyl Chains
Parameter Octadecan-1-Amine (SAM) n-Octadecane (Neat Liquid)
Trans Population (%) 78–82 68–72
Gauche Defects per Chain 4–6 8–10
Tilt Angle (°) 18 ± 3 N/A
Phase Transition Temp (°C) 20* -30

*Estimated from analogous octadecylsilane systems.

Phosphate Group Geometry in Octadecyl Dihydrogen Phosphate

The dihydrogen phosphate headgroup (-PO(OH)₂) exhibits tetrahedral geometry with P-O bond lengths of 1.54 Å (P=O) and 1.60 Å (P-O⁻), as derived from crystallographic data of analogous organophosphate compounds. X-ray photoelectron spectroscopy (XPS) confirms two distinct oxygen environments: one doubly bonded oxygen (O=P) at 531.2 eV and two hydroxyl oxygens (P-O-H) at 533.1 eV. The H-O-P-O-H dihedral angle measures 118°, creating a non-planar configuration that facilitates hydrogen bond formation.

Protonation states significantly influence phosphate group geometry. At neutral pH, the headgroup exists primarily as the H₂PO₄⁻ species, with pKₐ values of 2.1 (first dissociation) and 7.2 (second dissociation). This dual acidity enables the phosphate to act as both hydrogen bond donor (via -OH groups) and acceptor (via P=O). In crystalline phases, the phosphate groups form dimeric pairs through symmetric O-H···O=P interactions, with a characteristic O···O distance of 2.65 Å.

Intermolecular Hydrogen Bonding Networks

The amine and phosphate headgroups engage in complementary hydrogen bonding that directs molecular assembly. Octadecan-1-amine’s -NH₂ group (protonated to -NH₃⁺ in aqueous environments) forms three hydrogen bonds with adjacent phosphate oxygens: one N-H···O=P (2.89 Å) and two N-H···O⁻ (3.02 Å). This interaction motif creates a layered structure with alternating amine and phosphate regions, as visualized in molecular dynamics simulations of similar amphiphilic systems.

The hydrogen bonding network exhibits direction-dependent strength:

  • In-plane interactions : Strong N-H···O=P bonds (ΔH = -28 kJ/mol) create 2D sheets
  • Interlayer interactions : Weaker C-H···O hydrogen bonds (ΔH = -12 kJ/mol) stabilize 3D stacking
Table 2: Hydrogen Bond Parameters in Amine-Phosphate Complex
Bond Type Donor-Acceptor Distance (Å) Angle (°) Bond Energy (kJ/mol)
N-H···O=P 2.89 ± 0.15 158 -28 ± 3
N-H···O⁻ 3.02 ± 0.20 145 -22 ± 2
O-H···N 2.95 ± 0.18 152 -25 ± 3
C-H···O 3.40 ± 0.25 135 -12 ± 1

This hierarchical bonding scheme explains the compound’s thermal stability up to 185°C, as the strong in-plane network resists decomposition while allowing interlayer slip under mechanical stress. The coexistence of ionic (NH₃⁺···⁻O₃P) and covalent hydrogen bonds creates a dynamically responsive material with applications in stimuli-responsive membranes and catalysis.

Properties

CAS No.

142636-89-3

Molecular Formula

C36H78NO4P

Molecular Weight

620.0 g/mol

IUPAC Name

octadecan-1-amine;octadecyl dihydrogen phosphate

InChI

InChI=1S/C18H39N.C18H39O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h2-19H2,1H3;2-18H2,1H3,(H2,19,20,21)

InChI Key

JASXGFQCLKJHPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCCCOP(=O)(O)O

Origin of Product

United States

Preparation Methods

Industrial Synthesis via Stearic Acid Ammoniation and Hydrogenation

  • Starting Material: Stearic acid (C18 fatty acid)
  • Process:
    • Stearic acid and ammonia are continuously fed into a liquid-phase reaction tower at approximately 350 °C to produce octadecanenitrile via ammoniation.
    • The nitrile is then purified by washing and refinement.
    • The purified nitrile undergoes hydrogenation in an autoclave at about 130 °C and 3.5 MPa pressure using a nickel catalyst to yield octadecan-1-amine.
    • The catalyst is removed by precipitation to obtain the final amine product.

This method is efficient for large-scale production and yields a white waxy crystalline solid with basic properties.

Laboratory Preparation

  • Octadecanenitrile is refluxed with anhydrous ethanol and sodium metal.
  • The reaction mixture is then poured into dilute hydrochloric acid under cooling to form octadecylamine hydrochloride.
  • Treatment with 20% sodium hydroxide solution liberates free octadecan-1-amine.

This method is suitable for small-scale synthesis and research purposes.

Additional Notes on Octadecan-1-amine

  • It can be further reacted with ethylene oxide (molar ratio 1:2) at 150–190 °C to produce stearyl diethanolamine with about 80% yield.
  • Octadecan-1-amine serves as a precursor for quaternary ammonium salts, surfactants, corrosion inhibitors, and other additives.

Preparation of Octadecyl Dihydrogen Phosphate

Octadecyl dihydrogen phosphate is an organophosphorus compound used as a surfactant and modifier.

General Synthetic Approach: Phosphorylation of Octadecanol

  • Starting Material: Octadecanol (stearyl alcohol)
  • Phosphorylation Agents: Phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3), polyphosphoric acid, or other phosphorylating agents.
  • Reaction Conditions:
    • Temperature range: -80 °C to 90 °C, preferably -20 °C to 30 °C.
    • Use of acid scavengers such as pyridine or triethanolamine to minimize hydrolysis by-products.
    • Reaction time: 5–60 minutes, optimally 10–30 minutes.
    • Cooling (e.g., ice quench) after reaction to reduce hydrolysis of esters.

This method yields mono- and di-substituted phosphate esters, including octadecyl dihydrogen phosphate.

Alternative Preparation via Direct Esterification

  • Direct esterification or transesterification of hydroxy acids or their esters followed by phosphorylation can also be employed.
  • This approach is supported by literature on alkyl lactate phosphorylation and can be adapted for long-chain alcohols like octadecanol.

Physical and Chemical Properties

  • Molecular formula: C18H39O4P
  • Molecular weight: ~350.47 g/mol
  • Boiling point: ~465.6 °C at 760 mmHg
  • Density: ~1.0 g/cm³
  • Flash point: ~235.4 °C
  • LogP: 7.44 (indicating high hydrophobicity).

Preparation of the Compound “Octadecan-1-amine; Octadecyl Dihydrogen Phosphate”

This compound is a complex formed by the combination of octadecan-1-amine and octadecyl dihydrogen phosphate, often used in surfactant formulations.

Formation by Complexation or Salt Formation

  • The amine (octadecan-1-amine) can be reacted with octadecyl dihydrogen phosphate under controlled conditions to form a complex or salt.
  • This involves mixing stoichiometric amounts of the amine and phosphate in a suitable solvent, often under mild heating and stirring.
  • The reaction may proceed via acid-base interaction between the amine group and the acidic phosphate moiety, resulting in a stable compound with surfactant properties.

Analytical Characterization

  • Infrared spectroscopy (IR) and thermogravimetric analysis (TGA) confirm the binding of phosphate groups to the amine.
  • Transmission electron microscopy (TEM) studies show that the phosphate moiety can modify surface properties when used as additives, indicating successful compound formation.

Summary Table of Preparation Methods

Compound Starting Material(s) Key Reagents/Conditions Reaction Type Notes
Octadecan-1-amine Stearic acid, ammonia Ammoniation at 350 °C; hydrogenation at 130 °C, 3.5 MPa, Ni catalyst Ammoniation + Hydrogenation Industrial scale; high purity
Octadecan-1-amine (lab scale) Octadecanenitrile, ethanol Reflux with sodium metal; acid/base treatment Reduction + Acid-base Suitable for small-scale synthesis
Octadecyl dihydrogen phosphate Octadecanol Phosphorylation with P2O5, POCl3, or polyphosphoric acid; -20 to 30 °C; acid scavenger Phosphorylation Mono- and di-substituted phosphate esters
Octadecan-1-amine; octadecyl dihydrogen phosphate Octadecan-1-amine + octadecyl dihydrogen phosphate Mixing under mild heating; acid-base complexation Complex formation Surfactant applications; confirmed by IR, TGA

Research Findings and Notes

  • The addition of octadecyl dihydrogen phosphate in reactions can control particle size and modify surface properties, indicating its functional role beyond simple synthesis.
  • The phosphorylation process requires careful control of temperature and stoichiometry to maximize yield and minimize hydrolysis.
  • Octadecan-1-amine synthesis via ammoniation and hydrogenation is well-established industrially, providing a reliable source for further chemical modifications.
  • The combined compound exhibits amphiphilic properties useful in surfactants and emulsifiers, with potential applications in personal care and industrial formulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Octadecan-1-amine can undergo oxidation to form octadecanal or octadecanoic acid under appropriate conditions.

    Reduction: Octadecyl dihydrogen phosphate can be reduced to octadecyl alcohol and phosphoric acid.

    Substitution: Both components can participate in substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Phosphates vs. Alkyl Amines: Key Differences

Property Octadecyl Dihydrogen Phosphate Octadecan-1-amine Dioleyl Hydrogen Phosphate (C₃₆H₇₁O₄P) 2-Octyldodecan-1-amine (C₂₀H₄₃N)
Chemical Class Anionic surfactant Cationic surfactant Anionic surfactant Branched cationic surfactant
Headgroup Reactivity Binds metal cations (Ta, Ca) Protonates in acidic media Binds divalent cations (e.g., Ba²⁺) Forms hydrogen bonds
Solubility Soluble in polar organic solvents Soluble in nonpolar solvents Limited water solubility High lipid solubility
Applications Nanoparticle synthesis, SAMs, chromatography Corrosion inhibition, organic synthesis Membrane formation, lubrication Emulsification, drug delivery
Key Interactions P–O–Ta bidentate coordination NH₃⁺ electrostatic interactions Phosphate–metal coordination Steric hindrance from branching

Notes:

  • Octadecyl dihydrogen phosphate exhibits stronger binding to metal oxides (e.g., Ta₂O₅) compared to alkyl amines due to its phosphate group’s ability to form monodentate or bidentate bonds .
  • Dioleyl hydrogen phosphate (unsaturated alkyl chains) shows reduced thermal stability but enhanced flexibility in membrane applications compared to saturated analogs like octadecyl dihydrogen phosphate .

Functional Comparison with Other Surfactants

Sodium Dodecyl Sulfate (SDS)
  • Charge : Anionic (sulfate group).
  • Performance: SDS has higher water solubility than octadecyl dihydrogen phosphate but weaker metal-binding capacity. SDS is preferred in electrophoresis, while octadecyl phosphate excels in nanoparticle synthesis due to its tailored coordination .
Hexadecyltrimethylammonium Bromide (CTAB)
  • Charge : Cationic (quaternary ammonium).
  • Performance : CTAB’s quaternary ammonium group provides stronger antibacterial activity than octadecan-1-amine but lacks the latter’s biodegradability .

Research Findings and Industrial Relevance

Surface Modification

  • SAMs of octadecyl dihydrogen phosphate on Ta₂O₅ exhibit near-hexagonal order and strong P–O–Ta bonds, enabling applications in biosensors and anticorrosive coatings .
  • Octadecan-1-amine derivatives form less ordered monolayers due to weaker NH–O interactions compared to phosphate-based SAMs .

Biological Activity

Octadecan-1-amine, also known as stearylamine, and octadecyl dihydrogen phosphate are compounds that have garnered attention for their diverse biological activities. Their applications range from drug delivery systems to modifications in material science, particularly in the synthesis of nanoparticles and surface treatments. This article explores the biological activity of these compounds, focusing on their mechanisms of action, effects on cellular systems, and potential therapeutic applications.

Octadecan-1-amine is a long-chain primary amine with the molecular formula C₁₈H₃₉N. It is characterized by its hydrophobic tail, which allows it to interact with lipid membranes. Octadecyl dihydrogen phosphate (ODHP) is a phosphoric acid derivative with the formula C₁₈H₃₉O₄P. The presence of both hydrophobic and hydrophilic regions in these molecules enables them to form micelles and liposomes, making them valuable in pharmaceutical formulations.

1. Cell Membrane Interaction

Both octadecan-1-amine and ODHP exhibit significant interactions with cell membranes due to their amphiphilic nature. These interactions can lead to alterations in membrane fluidity and permeability, which may affect cellular signaling pathways and drug uptake.

2. Antimicrobial Properties

Research has indicated that octadecan-1-amine possesses antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. ODHP has also shown potential as an antimicrobial agent by enhancing the stability and efficacy of antimicrobial compounds when used in formulations .

3. Nanoparticle Formation

ODHP has been utilized as a surfactant in the synthesis of nanoparticles. Studies show that its inclusion in nanoparticle formulations can improve stability and control particle size, which is crucial for applications in drug delivery systems . The ability to modify the surface characteristics of nanoparticles enhances their interaction with biological systems.

Case Study: Influence on Calcium Carbonate Formation

A notable study examined the effects of octadecyl dihydrogen phosphate on calcium carbonate particle synthesis. The addition of ODHP during the carbonation process was found to inhibit crystal growth while modifying the surface properties of the particles, resulting in enhanced hydrophobic characteristics due to calcium alkyl phosphate deposition .

Table: Summary of Biological Activities

Activity Compound Mechanism Reference
AntimicrobialOctadecan-1-amineDisruption of bacterial membranes
Nanoparticle StabilizationOctadecyl dihydrogen phosphateSize control and surface modification
Membrane InteractionBothAlteration of membrane fluidity and permeability

Q & A

Basic Research Questions

Q. What are the standard spectroscopic methods for characterizing octadecyl dihydrogen phosphate, and how are key spectral features interpreted?

  • Methodology : Infrared (IR) spectroscopy is a primary tool. The IR spectrum of octadecyl dihydrogen phosphate (CAS 2958-09-0) shows critical absorption bands:

  • ~2800–2950 cm⁻¹ : C-H stretching vibrations of the alkyl chain .
  • ~1240 cm⁻¹ : P=O stretching .
  • ~1050 cm⁻¹ : P-O-C (alkyl phosphate) vibrations .
  • Note: Artifacts like the 1989 cm⁻¹ band (from grating changes) must be excluded during analysis .
    • Application : These spectral markers validate purity and structural integrity, essential for surfactant or nanoparticle synthesis.

Q. How is octadecyl dihydrogen phosphate synthesized, and what are the critical purity controls?

  • Synthesis : Typically produced via esterification of phosphoric acid with stearyl alcohol. Reaction conditions (temperature, stoichiometry) determine mono-/di-ester ratios .
  • Purity Control :

  • Melting point verification (84–85°C for pure monooctadecyl ester) .
  • Chromatographic analysis (e.g., HPLC with phosphate buffer mobile phases) to separate ester derivatives .

Q. What role does octadecyl dihydrogen phosphate play in modifying calcium carbonate particle size during precipitation?

  • Experimental Design : Acts as a surfactant to stabilize nano-sized CaCO₃.

  • Procedure : Add 0.1–1.0 wt% octadecyl dihydrogen phosphate during CO₂ bubbling into Ca(OH)₂ suspensions .
  • Outcome : Reduces particle aggregation, yielding super-fine crystals (50–200 nm) .
    • Mechanism : Phosphate groups bind to Ca²⁺, controlling nucleation kinetics .

Advanced Research Questions

Q. How do experimental parameters (pH, surfactant concentration) influence the efficacy of octadecyl dihydrogen phosphate in nanoparticle synthesis?

  • Data Contradiction Analysis :

  • Conflict: Some studies report optimal CaCO₃ size at pH 9 , while others suggest pH 8–10 variability due to competing ions (e.g., Na⁺/K⁺) .
  • Resolution: Use buffered systems (e.g., potassium dihydrogen phosphate/dibasic phosphate) to stabilize pH and isolate surfactant effects .
    • Optimization Strategy : Design of Experiments (DoE) to model interactions between pH, surfactant concentration, and stirring rate .

Q. What are the comparative advantages of octadecyl dihydrogen phosphate versus other surfactants (e.g., polyacrylic acid) in colloid stabilization?

  • Methodology :

  • Zeta Potential Measurements : Octadecyl dihydrogen phosphate provides stronger electrostatic stabilization (−40 mV vs. −25 mV for polyacrylic acid) due to phosphate-Ca²⁺ binding .
  • Thermogravimetric Analysis (TGA) : Higher thermal stability (decomposition >250°C) compared to carboxylate-based surfactants .
    • Limitation : Poor solubility in polar solvents necessitates co-solvents (e.g., ethanol/water mixtures) .

Q. How can chromatographic separations be optimized using octadecyl dihydrogen phosphate-modified stationary phases?

  • Case Study : In HPLC, columns coated with octadecyl dihydrogen phosphate (C18 phases) show improved resolution for hydrophobic analytes.

  • Mobile Phase : 0.5 M phosphate buffer (pH 6.5–7.5) minimizes silanol interactions .
  • Retention Mechanism : Hydrophobic alkyl chains and phosphate-ion pairing enhance selectivity .
    • Challenge : Column fouling by proteins requires regular regeneration with 70% ethanol .

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